molecular formula C26H28O15 B2527867 6''-O-L-Arabinopyranosylastragalin CAS No. 110352-79-9

6''-O-L-Arabinopyranosylastragalin

Cat. No.: B2527867
CAS No.: 110352-79-9
M. Wt: 580.495
InChI Key: YJPZWZRYHLEDNA-KSPKLRDJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6’'-O-L-Arabinopyranosylastragalin: is a flavonoid glycoside, a type of natural compound found in various plants including Astragalus membranaceus, a medicinal herb used in traditional Chinese medicine. The compound has a molecular formula of C26H28O15 and a molecular weight of 580.495 . It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

Scientific Research Applications

Chemistry: 6’'-O-L-Arabinopyranosylastragalin is studied for its potential as a natural antioxidant. Its ability to scavenge free radicals makes it a candidate for use in food preservation and cosmetic formulations.

Biology: In biological research, the compound is investigated for its anti-inflammatory properties.

Medicine: The neuroprotective effects of 6’'-O-L-Arabinopyranosylastragalin are of particular interest in medical research. It has been shown to protect nerve cells from damage, which could have implications for treating neurodegenerative diseases.

Industry: In the industrial sector, the compound’s antioxidant properties are explored for use in extending the shelf life of products and preventing oxidative damage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’'-O-L-Arabinopyranosylastragalin typically involves the glycosylation of kaempferol with arabinopyranosyl units. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation may use glycosyl donors and acceptors under specific reaction conditions .

Industrial Production Methods: Industrial production of 6’'-O-L-Arabinopyranosylastragalin is less common due to the complexity of its synthesis. extraction from natural sources such as Astragalus membranaceus is a viable method. This involves the use of solvents and chromatographic techniques to isolate the compound from plant extracts.

Chemical Reactions Analysis

Types of Reactions: 6’'-O-L-Arabinopyranosylastragalin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield reduced flavonoid derivatives .

Mechanism of Action

6’'-O-L-Arabinopyranosylastragalin exerts its effects through various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Comparison with Similar Compounds

Uniqueness: 6’'-O-L-Arabinopyranosylastragalin is unique due to the presence of arabinopyranosyl units, which may enhance its solubility and bioavailability compared to other flavonoids. This structural feature also contributes to its distinct biological activities .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O15/c27-10-3-1-9(2-4-10)23-24(19(33)16-12(29)5-11(28)6-14(16)39-23)41-26-22(36)20(34)18(32)15(40-26)8-38-25-21(35)17(31)13(30)7-37-25/h1-6,13,15,17-18,20-22,25-32,34-36H,7-8H2/t13-,15+,17-,18+,20-,21+,22+,25-,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPZWZRYHLEDNA-KSPKLRDJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347878
Record name 6''-O-L-Arabinopyranosylastragalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110352-79-9
Record name 6''-O-L-Arabinopyranosylastragalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.